molecular formula C5H7N3O4S B080699 1-Methyl-5-methylsulfonyl-4-nitroimidazole CAS No. 13755-79-8

1-Methyl-5-methylsulfonyl-4-nitroimidazole

Cat. No. B080699
CAS RN: 13755-79-8
M. Wt: 205.19 g/mol
InChI Key: PARSHOLGHQRIIZ-UHFFFAOYSA-N
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Description

1-Methyl-5-methylsulfonyl-4-nitroimidazole is a derivative of nitroimidazole . Nitroimidazoles are a well-established group of antiprotozoal and antibacterial agents that inhibit the growth of both anaerobic bacteria and certain anaerobic protozoa .


Synthesis Analysis

The synthesis of nitroimidazoles involves nitration reactions of 1-methylimidazole and its nitro derivatives with a mixture of 98% HNO3 and 15% SO3 in H2SO4 . The nitration reactions yield a mixture of 1-methyl-4,5-dinitroimidazole and 1-methyl-2,4,5-trinitroimidazole .


Molecular Structure Analysis

The molecular structure of nitroimidazoles is characterized by a nitro group at position 5 of 1-methyl-4,5-dinitroimidazole, which is quite unstable . This instability is key to the reactivity of these compounds .


Chemical Reactions Analysis

The nitro group at position 5 of 1-methyl-4,5-dinitroimidazole is quite unstable, and partial substitution of the nitro group at position 4 also occurs in aqueous ammonia . These reactions indicate that only one nitro group of the two is involved in each nucleophilic substitution reaction .

properties

IUPAC Name

1-methyl-5-methylsulfonyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-7-3-6-4(8(9)10)5(7)13(2,11)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARSHOLGHQRIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318108
Record name 5-(Methanesulfonyl)-1-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-methylsulfonyl-4-nitroimidazole

CAS RN

13755-79-8
Record name NSC326157
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Methanesulfonyl)-1-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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